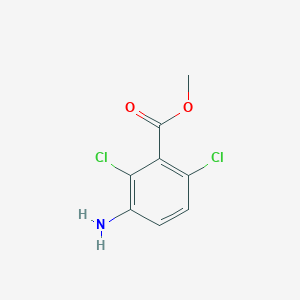

Methyl 3-amino-2,6-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUILUHXIZFRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The esterification of a dichlorobenzoic acid intermediate, specifically 2,6-dichloro-3-nitrobenzoic acid, is a key step in a common synthetic route. This reaction is typically performed under acidic conditions, using methanol (B129727) as both the reagent and solvent. patsnap.com For instance, dissolving 2,6-dichloro-3-nitrobenzoic acid in methanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating to reflux for several hours, effectively yields methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com

While effective, traditional methods using strong mineral acids like sulfuric acid can lead to environmental concerns due to the production of acidic wastewater. researchgate.net Modern approaches seek to mitigate this by employing reusable solid acid catalysts. Research has shown that zirconium-based solid acids, particularly those fixed with titanium, can effectively catalyze the direct condensation of benzoic acids and methanol, offering a more sustainable alternative. researchgate.net

The direct esterification of 3-amino-2,6-dichlorobenzoic acid presents a different set of challenges. This reaction, an example of a Fischer-Speier esterification, requires an acid catalyst. However, the presence of the basic amino group on the aromatic ring neutralizes the acid catalyst. researchgate.net Consequently, a stoichiometric amount of acid, rather than a catalytic amount, is necessary to protonate the amino group, allowing the esterification to proceed. researchgate.netchegg.com

The procedure typically involves dissolving the aminobenzoic acid in an excess of the alcohol (in this case, methanol) and adding at least one equivalent of a strong acid like sulfuric acid or by bubbling hydrogen chloride gas through the solution. researchgate.netgoogle.com The mixture is then heated under reflux to drive the reaction to completion. researchgate.netgoogle.com Another efficient method for the esterification of various amino acids involves using trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild conditions and good to excellent yields. nih.gov

Halogenation Pathways for Aromatic Ring Functionalization

Although the most common synthesis of Methyl 3-amino-2,6-dichlorobenzoate begins with an already dichlorinated precursor, understanding halogenation pathways is crucial for the synthesis of related substituted aromatic compounds. The introduction of chlorine atoms onto an aromatic ring must be controlled to achieve the desired regiochemistry.

Achieving the specific 2,6-dichloro substitution pattern on an aminobenzoate precursor requires careful selection of chlorinating agents and reaction conditions. The directing effects of the existing substituents (the amino and ester groups) will influence the position of incoming chlorine atoms. Direct chlorination of an aminobenzoic ester would likely lead to a mixture of products.

However, specific chlorinating agents can be employed to achieve higher regioselectivity. For example, sulfuryl chloride (SO₂Cl₂) is a known reagent for the chlorination of aromatic compounds. chegg.com Another common reagent used for chlorination at specific positions is N-Chlorosuccinimide (NCS). google.com The synthesis of related compounds, such as 3-methyl-2-aminobenzoic acid, sometimes starts with the chlorination of a simpler aromatic compound like m-xylene, followed by oxidation and amination steps, demonstrating the multi-step nature often required for specific substitution patterns. google.com

| Reagent | Formula | Typical Application |

|---|---|---|

| Sulfuryl Chloride | SO₂Cl₂ | Chlorination of activated aromatic rings chegg.com |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild chlorination of various organic substrates, including phenols and anilines google.com |

| Chlorine Gas | Cl₂ | Industrial chlorination, often with a Lewis acid catalyst |

Advanced Synthetic Approaches to Substituted Benzoate Esters

Beyond traditional methods, several advanced synthetic strategies have been developed for the preparation of substituted benzoate esters, offering improvements in efficiency, selectivity, and environmental impact.

One such approach is the use of cycloaromatization reactions. For instance, the tandem cycloaddition and extrusion of carbon dioxide between methyl coumalate and various alkyne dienophiles has been investigated as an efficient method for synthesizing substituted methyl benzoates. libretexts.org

Another sophisticated technique involves the lithiation/borylation of secondary alkyl benzoates. This method enables the deprotonation of unactivated secondary dialkyl 2,4,6-triisopropyl benzoates (TIB esters) using a combination of s-butyllithium (sBuLi) and tetramethylethylenediamine (TMEDA). The resulting carbanions can be reacted with boronic esters to create a range of tertiary boronic esters, which are versatile intermediates for further functionalization. patsnap.com

Friedel-Crafts acylation represents another powerful tool. nih.govkhanacademy.org This reaction, catalyzed by Lewis or Brönsted acids, can be used to introduce keto groups into aromatic systems. By using α-amino acid derivatives as acyl donors, aryl keto α-amino acids can be synthesized, which are valuable precursors for various biofunctional molecules. nih.gov

Derivatization Reactions and Structural Modifications

This compound possesses two primary reactive sites: the amino group and the methyl ester group. These functional groups allow for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds.

The primary amino group is nucleophilic and can readily undergo reactions such as acylation and alkylation. nih.govgoogle.com

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. chemguide.co.ukyoutube.com For example, reaction with acetyl chloride in the presence of a base would yield Methyl 3-acetamido-2,6-dichlorobenzoate. This is a common strategy to protect the amino group or to introduce new functionalities. youtube.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. youtube.com More advanced techniques like hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, offer an alternative with water as the only stoichiometric waste product. nih.gov

The ester group can also be modified. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or it can undergo transesterification with other alcohols in the presence of a catalyst.

| Reactive Site | Reaction Type | Typical Reagent | Resulting Functional Group |

|---|---|---|---|

| Amino Group | Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide (e.g., Acetamido) |

| Amino Group | Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide (e.g., Acetamido) |

| Amino Group | Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine |

| Ester Group | Hydrolysis | Aqueous Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid |

| Ester Group | Transesterification | Different Alcohol (e.g., Ethanol) with catalyst | Different Ester (e.g., Ethyl ester) |

Formation of Amine and Ester Derivatives

The amino and ester moieties of this compound are key sites for derivatization, allowing for the synthesis of a wide range of compounds, including amides, more complex esters, and the corresponding carboxylic acid.

The primary amino group (–NH₂) on the benzene (B151609) ring is nucleophilic and can readily react with various electrophiles. A common transformation is acylation, which involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amide bonds. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines is well-established. For instance, the acylation of similar compounds, such as methyl 3-aminocrotonate, with various acid chlorides has been systematically studied, demonstrating the propensity of amino groups to form N-acylated products. niscpr.res.in A variety of peptide coupling reagents can also be employed to form amide bonds between the amino group and a carboxylic acid, a cornerstone of medicinal chemistry. bachem.com

The methyl ester group (–COOCH₃) can be modified through hydrolysis or transesterification. Hydrolysis, the cleavage of the ester to form the corresponding carboxylic acid (3-amino-2,6-dichlorobenzoic acid), can be achieved under either acidic or basic conditions (saponification). For example, a patent describing the synthesis of a related compound, 3-amino-2,5-dichlorobenzoic acid, details the selective acid hydrolysis of the methyl ester of 3-nitro-2,5-dichlorobenzoic acid using a mixture of sulfuric and acetic acids. google.com This demonstrates the feasibility of ester hydrolysis in the presence of other functional groups on the aromatic ring. Basic hydrolysis using a base like sodium hydroxide (B78521) is also a standard procedure. Furthermore, the ester group can undergo nucleophilic acyl substitution with other nucleophiles. A documented example for the analogous methyl 3-amino-2,5-dichlorobenzoate shows its reaction with 2-(aminooxy)ethanol (B112469) in the presence of sodium methoxide (B1231860) to yield a hydroxamic acid derivative, 3,5-dichloro-2-amino-N-(2-hydroxyethoxy)benzamide, albeit in a modest 30% yield.

Table 1: Examples of Amine and Ester Derivatization Reactions

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| Methyl 3-aminocrotonate | Benzoyl chloride, pyridine | N-acylation | (Z)-Enamide |

| Methyl 3-amino-2,5-dichlorobenzoate | 2-(Aminooxy)ethanol, sodium methoxide | Nucleophilic acyl substitution | 3,5-Dichloro-2-amino-N-(2-hydroxyethoxy)benzamide |

| Methyl ester of 3-nitro-2,5-dichlorobenzoic acid | Sulfuric acid, acetic acid, water | Acid Hydrolysis | 3-Nitro-2,5-dichlorobenzoic acid |

Nucleophilic Substitution Reactions involving Chlorine Atoms

The two chlorine atoms on the benzene ring of this compound are potential sites for nucleophilic substitution, although they are generally less reactive than activated aryl halides. The reactivity of these chlorine atoms can be enhanced under specific conditions, particularly through metal-catalyzed cross-coupling reactions.

Traditional nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the activating effect of the ester group and the deactivating effect of the amino group create a more complex reactivity profile. However, modern synthetic methods have largely overcome the limitations of traditional SNAr.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds at the site of the chlorine atoms. The Buchwald-Hartwig amination allows for the reaction of aryl chlorides with a wide variety of amines to form new C-N bonds. beilstein-journals.org This methodology has been successfully applied to the amination of other dichloroaromatic systems. beilstein-journals.org Similarly, the Suzuki-Miyaura coupling enables the reaction of aryl chlorides with boronic acids to create new C-C bonds, offering a versatile route to biaryl compounds and other complex structures. researchgate.netresearchgate.net The stepwise nature of these reactions on di-substituted substrates often allows for selective mono- or di-substitution by carefully controlling the reaction conditions. researchgate.net While specific applications of these reactions on this compound are not widely reported, the extensive success of these methods on other aryl chlorides suggests their potential applicability. beilstein-journals.orgresearchgate.net

Table 2: Potential Nucleophilic Substitution Reactions

| Reaction Type | Catalyst/Reagents | Potential Product Type |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base, amine | Mono- or di-aminated product |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid | Mono- or di-arylated/alkylated product |

Mechanistic Investigations of Chemical Transformations

Photochemical Reaction Mechanisms

The presence of amino and chloro substituents on the aromatic ring, along with the methyl ester group, suggests that methyl 3-amino-2,6-dichlorobenzoate is likely to undergo photochemical reactions, particularly under UV irradiation. These reactions are expected to proceed through various pathways, including the formation of free radicals.

Free Radical Pathways and Product Elucidation

Upon absorption of UV light, the carbon-chlorine bonds in chlorinated aromatic compounds are susceptible to homolytic cleavage, leading to the formation of aryl radicals and chlorine radicals. This process, known as photolysis, is a key step in the degradation of many chlorinated pollutants. For this compound, this would involve the cleavage of one or both C-Cl bonds to form reactive radical intermediates. The subsequent reactions of these radicals with the surrounding medium would lead to a variety of photoproducts.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are of interest for both synthetic applications and for understanding its environmental fate. The presence of reducible chloro groups and an oxidizable amino group suggests a rich redox chemistry.

Electroreduction Processes and Selective Dechlorination

Electrochemical reduction of chlorinated aromatic compounds typically involves the sequential transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen bonds. This process can be utilized for selective dechlorination. The position of the chlorine atoms on the aromatic ring and the presence of other substituents influence the reduction potentials. For this compound, it is plausible that stepwise dechlorination could be achieved by controlling the electrode potential, potentially allowing for the selective removal of one chlorine atom over the other.

Hydrolytic Pathways of Ester Bonds

The ester functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the methyl ester of a substituted benzoic acid is a well-established reaction. A patent describing the synthesis of 3-amino-2,5-dichlorobenzoic acid details a similar hydrolysis step. google.com In this process, the mixture of isomeric nitro-2,5-dichlorobenzoic acid methyl esters is treated with a mixture of sulfuric acid, water, and acetic acid and heated to reflux. google.com This acidic treatment selectively hydrolyzes the ester to the corresponding carboxylic acid. google.com A similar approach using aqueous sulfuric acid, with or without acetic acid, at temperatures ranging from 20°C to 150°C, is also described for the hydrolysis of related compounds. google.com It is reasonable to assume that this compound would undergo a similar acid-catalyzed hydrolysis to yield 3-amino-2,6-dichlorobenzoic acid and methanol (B129727).

| Reactant | Reagents | Conditions | Product |

| Mixture of 3-nitro and 6-nitro 2,5-dichlorobenzoic acid methyl esters | Sulfuric acid, water, acetic acid | Reflux (133°C) for 1.5 hours | 3-nitro-2,5-dichlorobenzoic acid and the methyl ester of 6-nitro-2,5-dichlorobenzoic acid |

Table 1: Conditions for Acid-Catalyzed Hydrolysis of a Related Dichlorobenzoic Acid Methyl Ester Derivative. google.com

Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of esters, a process also known as saponification, is a fundamental reaction in organic chemistry. For this compound, this transformation involves the nucleophilic acyl substitution of the methoxy (B1213986) group (-OCH₃) with a hydroxide (B78521) ion (-OH). The reaction proceeds via a well-established mechanism initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This attack forms a transient, high-energy tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group, which is then protonated by the newly formed carboxylic acid or solvent to yield methanol and the carboxylate salt of 3-amino-2,6-dichlorobenzoic acid.

The rate of this hydrolysis is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. chegg.com In the case of this compound, the substituents present a combination of opposing electronic effects. The two chlorine atoms at the ortho positions are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. Conversely, the amino group (-NH₂) at the meta position is a powerful electron-donating group through resonance, which can partially counteract the withdrawing effect of the halogens.

Studies on the hydrolysis of various substituted methyl benzoates demonstrate these principles. psu.edu Steric hindrance from ortho substituents can also play a role, potentially slowing the reaction by impeding the approach of the nucleophile. psu.edu However, the electronic influence of ortho and para substituents is often dominant. For instance, high-temperature water has been shown to effectively hydrolyze even sterically hindered esters. psu.edu The relative reactivity of substituted methyl benzoates in base-promoted hydrolysis is critically dependent on the electron density at the carbonyl carbon. chegg.com

Mechanistic Aspects of Molecular Interactions in Derivatives

The structural features of this compound, particularly the benzoate (B1203000) moiety, are present in a wide array of molecules that exhibit significant biological and chemical activity. Understanding the mechanistic details of their interactions provides insight into their function as enzyme inhibitors and their behavior in related chemical reactions.

The benzoate structure is a common motif in molecules that act as enzyme inhibitors. These compounds can block an enzyme's activity by binding to its active site, often competing with the natural substrate. wikipedia.org The mechanism of inhibition is dictated by the specific molecular interactions between the inhibitor and the amino acid residues within the enzyme's active site.

A notable example is the inhibition of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) biosynthesis. Benzoic acid and its derivatives have been identified as effective tyrosinase inhibitors. researchgate.netnih.gov One proposed inhibition mechanism involves the ability of the benzoic acid moiety to chelate the copper ions in the enzyme's active site, preventing the enzyme from carrying out its catalytic function. researchgate.net Furthermore, the binding is stabilized by other non-covalent interactions. Molecular docking studies on the inhibition of α-amylase by benzoic acid derivatives revealed that hydrogen bonding is a predominant interaction between the enzyme and the inhibitor, while hydrophobic forces play a less significant role. nih.gov

The inhibitory potential of these compounds is highly dependent on the nature and position of substituents on the benzene ring. For instance, the introduction of hydroxyl groups can significantly increase inhibitory activity against α-amylase, whereas methoxy groups tend to decrease it. nih.gov Studies using amperometric biosensors have quantified the inhibitory potency of various compounds, including benzoic acid, against tyrosinase, providing IC₅₀ values that measure the concentration required to inhibit 50% of the enzyme's activity. mdpi.comnih.gov

Neighboring group participation (NGP), also known as anchimeric assistance, is an intramolecular effect where a nearby functional group within a molecule acts as an internal nucleophile, increasing the rate of a substitution reaction. dalalinstitute.comwikipedia.org This phenomenon often leads to enhanced reaction rates and can result in retention of stereochemistry where inversion would typically be expected. wikipedia.orgchem-station.com

In reaction systems related to this compound, the amino group can act as a powerful neighboring group. A study on the hydrolysis of 2-aminobenzoate (B8764639) esters provides a clear example of this mechanism. nih.gov The rate of hydrolysis for these esters was found to be 50- to 100-fold greater than that of their corresponding para-substituted isomers or simple benzoate esters. nih.gov This significant rate enhancement is attributed to intramolecular general base catalysis by the neighboring amino group. nih.gov

The proposed mechanism involves the lone pair of electrons on the nitrogen of the amino group assisting in the hydrolysis of the adjacent ester. The amine group does not act as a direct nucleophile to form a cyclic intermediate but rather functions as a general base, activating a water molecule by partially abstracting a proton. This makes the water molecule a more potent nucleophile for attacking the ester's carbonyl carbon. This intramolecular assistance is particularly effective at lower pH values, where it can be much faster than a corresponding intermolecular reaction that depends on the concentration of an external base like hydroxide. nih.gov This effect highlights how a functional group's proximity to a reaction center can fundamentally alter the reaction mechanism and dramatically accelerate its rate. wikipedia.orgnih.gov

Advanced Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei to map out the proton framework of a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in various parts of the molecule.

For Methyl 3-amino-2,6-dichlorobenzoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons.

Aromatic Protons (H-4, H-5): The benzene (B151609) ring contains two adjacent protons. These would appear as a pair of doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The proton at the H-4 position is expected to be downfield due to the influence of the adjacent ester group, while the H-5 proton will be further upfield. The coupling between these adjacent protons would result in a characteristic splitting pattern.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary (often between δ 3.0-5.0 ppm) and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. missouri.edu

Methyl Protons (-OCH₃): The three protons of the methyl group in the ester function are chemically equivalent and not coupled to any other protons. They would therefore appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -OCH₃ | 3.5 - 4.0 | Singlet (s) | Integral value of 3H. |

| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | Integral value of 2H. Shift is variable. |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

This compound has eight carbon atoms, all of which are in unique chemical environments. Therefore, eight distinct signals are expected in the ¹³C NMR spectrum.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the δ 165-175 ppm range. nist.gov

Aromatic Carbons (C1-C6): Six signals are expected for the aromatic carbons. The carbons directly bonded to the chlorine atoms (C-2, C-6) and the amino group (C-3) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons (C-1, C-2, C-3, C-6) often show weaker signals than those with attached protons (C-4, C-5). sisweb.com The general range for aromatic carbons is δ 110-160 ppm. nist.gov

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is highly shielded and will appear upfield, typically in the δ 50-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -OCH₃ | 50 - 60 | |

| Aromatic C-H (C-4, C-5) | 110 - 140 | Two distinct signals. |

| Aromatic C-Cl, C-N, C-COOCH₃ (C-1, C-2, C-3, C-6) | 120 - 150 | Four distinct quaternary carbon signals, may be weak. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates individual components of a mixture, which are then introduced one by one into the mass spectrometer. For a pure sample of this compound, GC-MS serves to confirm its volatility and purity while providing its mass spectrum for structural verification. youtube.com

The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecule's weight. A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl. For a molecule with two chlorine atoms, the mass spectrum will show a characteristic cluster of peaks for the molecular ion:

An M⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) that is approximately 65% the intensity of the M⁺ peak.

An [M+4]⁺ peak (two ³⁷Cl atoms) that is approximately 10% the intensity of the M⁺ peak.

This distinctive pattern provides unambiguous evidence for the presence of two chlorine atoms in the molecule.

While standard MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula from the measured mass.

The exact mass of a molecule, or its monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent elements. missouri.edu For this compound (C₈H₇Cl₂NO₂), the theoretical exact mass can be calculated.

Table 3: Calculation of Theoretical Exact Mass for C₈H₇³⁵Cl₂NO₂

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | | 218.985385 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₈H₇Cl₂NO₂.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is predicted to show several key absorption bands that correspond to its functional groups.

N-H Stretching: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group will produce a strong band in the 1100-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretches will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the aromatic ring vibrations and other symmetric, less polar bonds.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3010 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₃) | 2850 - 2960 | Medium to Weak |

| C=O Stretch | Ester | 1720 - 1740 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium (multiple bands) |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Vibrational Band Assignments for Functional Groups (e.g., Amino, Ester, Halogen)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule by probing their characteristic vibrational modes. While a dedicated, complete experimental vibrational analysis for this compound is not extensively reported in the cited literature, a comprehensive understanding of its spectral features can be constructed by analyzing the spectra of closely related compounds. The vibrational assignments for the key functional groups—amino (NH₂), ester (COOCH₃), and the carbon-halogen (C-Cl) bonds—can be inferred from studies on substituted benzoic acids and their esters.

A detailed vibrational spectral analysis has been conducted on molecules such as 2-bromobenzoic acid and anthranilic acid using both experimental (FT-IR, Raman) and theoretical (DFT) methods. nih.gov These studies provide a robust framework for assigning the vibrational modes in substituted benzoates. Furthermore, the vibrational spectra of protonated 4-aminobenzoic acid have been investigated, offering insights into the vibrational behavior of the amino and carboxylic acid functionalities. nih.gov A quantum chemical study on methyl 2,5-dichlorobenzoate (B1240473), an isomer of the title compound, offers particularly relevant data for the assignment of the ester and halogen group vibrations.

The characteristic vibrational frequencies for the primary functional groups in this compound are expected as follows:

Amino Group (NH₂) Vibrations: The NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the high-frequency region of the IR spectrum, generally between 3300 and 3500 cm⁻¹. The bending or scissoring motion of the NH₂ group is anticipated to appear around 1600 cm⁻¹.

Ester Group (COOCH₃) Vibrations: The ester functionality is characterized by a strong carbonyl (C=O) stretching band, which is one of the most intense absorptions in the IR spectrum. For aromatic esters, this band is typically observed in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group usually appear as two distinct bands between 1000 and 1300 cm⁻¹.

Based on the analysis of related molecules, a tentative assignment of the major vibrational bands for this compound is presented in the table below.

Table 1: Tentative Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Amino | 3400 - 3500 |

| Symmetric N-H Stretch | Amino | 3300 - 3400 |

| C=O Stretch | Ester | 1720 - 1740 |

| N-H Scissoring | Amino | 1590 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-O Stretch | Ester | 1200 - 1300 |

| C-O Stretch | Ester | 1000 - 1100 |

X-ray Diffraction Studies of Related Crystalline Structures

X-ray diffraction is an indispensable tool for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the provided search results, the examination of closely related aminobenzoic acid derivatives and their co-crystals offers significant insights into the probable packing motifs and hydrogen bonding networks.

Studies on co-crystals of benzodiazepines with p-aminobenzoic acid have revealed the formation of specific hydrogen bonding patterns without proton transfer. nih.gov For instance, the co-crystal of chlordiazepoxide with p-aminobenzoic acid crystallizes in a monoclinic system, where the benzodiazepine (B76468) and the coformer are linked by hydrogen bonds. nih.gov This highlights the propensity of the amino and carboxylic acid (or in our case, ester) groups to participate in hydrogen bonding.

The crystallization of para-aminobenzoic acid itself has been shown to be sensitive to the solvent, leading to different polymorphic forms. rsc.org This suggests that the crystalline structure of this compound could also be influenced by the crystallization conditions. In the solid state, it is highly probable that the amino group of one molecule will form hydrogen bonds with the ester group of a neighboring molecule. Specifically, the N-H protons of the amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Furthermore, the presence of chlorine atoms can lead to halogen bonding, a type of non-covalent interaction that can influence the crystal packing. The crystal structure of 2-[(4-Carboxyphenyl)amino]-4-chlorobenzoic acid monohydrate demonstrates an extensive hydrogen-bond network. researchgate.net In organic salts of diethanolamine (B148213) with ortho- and para-isomers of aminobenzoic acid, intricate 1D and 3D network structures are formed through a system of hydrogen bonds. eurjchem.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. For Methyl 3-amino-2,6-dichlorobenzoate, these calculations would typically be initiated with a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure a high level of accuracy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve analyzing the rotational barriers of the amino (-NH2) and methyl ester (-COOCH3) groups. The presence of two bulky chlorine atoms ortho to the ester and one ortho to the amino group would significantly influence the molecule's preferred conformation due to steric hindrance. A conformational analysis would map the potential energy surface as these groups are rotated to identify the global minimum energy conformer.

Once the optimized geometry is obtained, its electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, as well as the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting potential sites for nucleophilic interaction.

DFT calculations can also predict spectroscopic data. Theoretical Infrared (IR) spectra can be calculated by analyzing the vibrational frequencies of the optimized structure. This would allow for the assignment of characteristic peaks, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, can help confirm the structure of the molecule.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure, various quantum chemical descriptors can be calculated to predict the molecule's reactivity.

The electrophilicity index (ω) and nucleophilicity index (Nu) are important descriptors. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons. For this compound, the electron-withdrawing nature of the two chlorine atoms and the ester group would likely result in a significant electrophilic character. Conversely, the amino group would contribute to its nucleophilic character.

Local reactivity descriptors, often derived from Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these calculations would likely indicate that the aromatic ring is susceptible to electrophilic attack at specific positions, influenced by the directing effects of the amino and chloro substituents.

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. Theoretical assessments are vital for predicting the NLO potential of new molecules, guiding synthetic efforts toward promising candidates.

Detailed Research Findings: A specific theoretical assessment of the NLO properties for this compound has not been identified in published research. However, studies on similar molecules, such as p-toluidinium 2,4-dichlorobenzoate, have been conducted using computational methods. nih.govresearchgate.net

The NLO response of a molecule is governed by its hyperpolarizability. A theoretical assessment for this compound would involve:

Geometric Optimization: Calculating the molecule's most stable three-dimensional structure.

Calculation of NLO Properties: Using quantum chemical methods to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of second-order NLO activity.

This compound possesses features that suggest potential NLO activity. The amino group (-NH2) acts as an electron donor and the methyl ester group (-COOCH3) acts as an electron acceptor, connected through the π-conjugated system of the benzene (B151609) ring. This intramolecular charge-transfer characteristic is a common feature in many NLO materials. rsc.orgjmcs.org.mx Theoretical calculations could quantify this effect and predict the magnitude of the NLO response.

As no specific experimental or theoretical data is available for this compound, a data table cannot be generated.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. bldpharm.comwisc.edu It provides insight into charge distribution, hybridization, and the stabilizing effects of electron delocalization.

Detailed Research Findings: There are no specific NBO analysis studies focused on this compound in the available literature. Theoretical studies on other substituted aminobenzoates and related molecules demonstrate the utility of NBO analysis for understanding their electronic structure. nih.govresearchgate.net

For this compound, an NBO analysis would provide valuable information on:

Intramolecular Hydrogen Bonding: It could quantify the strength of potential hydrogen bonds between the hydrogen atoms of the amino group and the nearby chloro or ester carbonyl oxygen substituents.

Hyperconjugative Interactions: The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key interaction to study would be the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π*), which contributes to the molecule's electronic structure and reactivity.

Atomic Charges and Hybridization: NBO provides a calculated distribution of electron density onto individual atoms (natural population analysis) and describes the hybridization of the atomic orbitals forming each bond.

The stabilization energy, E(2), associated with donor-acceptor interactions is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction. For instance, a hypothetical NBO analysis might calculate the E(2) value for the interaction between the nitrogen lone pair and the π* orbitals of the benzene ring.

Due to the absence of specific published data for this compound, a data table of NBO interactions cannot be presented.

Applications in Chemical Synthesis and Research Methodologies

Intermediate in Organic Synthesis and Pharmaceutical Chemistry

Methyl 3-amino-2,6-dichlorobenzoate serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a benzene (B151609) ring substituted with amino, chloro, and methyl ester groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in both pharmaceutical and agrochemical research.

Precursor to Biologically Active Compounds and Drug Candidates

The chemical architecture of this compound is foundational for the development of various biologically active compounds. Its structural motifs are present in molecules designed to interact with biological targets, such as enzymes and receptors.

In pharmaceutical research, this compound is a versatile intermediate for creating drug candidates. For instance, structurally related amino-benzoates are known precursors for kinase inhibitors. While specific examples starting directly from this compound are proprietary or less documented in public literature, the general synthetic utility is clear. The presence of the amino group allows for amide bond formation, a common linkage in many drug molecules. The dichloro-substitution pattern can influence the molecule's conformation and electronic properties, which are critical for binding to target proteins. For example, the related compound, methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy. chemicalbook.com This highlights the role of similar substituted aminobenzoates in constructing complex therapeutic agents.

The synthesis of novel compounds often involves modifying the core structure of this compound. The amino group can be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems, which are prevalent in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol, providing another point for chemical diversification.

Role in Agrochemical Synthesis

In the field of agrochemicals, substituted benzoic acids and their derivatives are important for developing new herbicides and plant growth regulators. herts.ac.uk The specific substitution pattern of this compound makes it a candidate for creating novel active ingredients. Research into pyran-dione derivatives has shown that compounds incorporating an enamino diketone skeleton, which can be derived from amino-functionalized precursors, exhibit significant herbicidal activity. mdpi.com

For example, a study on 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives demonstrated that these compounds possess broad-spectrum herbicidal effects against various weeds. mdpi.com The synthesis of such complex molecules often relies on the availability of appropriately substituted starting materials like this compound. The amino group is key to forming the enamine linkage, while the chloro substituents can enhance the biological activity and metabolic stability of the final product.

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The use of intermediates like this compound allows for the systematic modification of molecular structures to optimize these properties.

Development of Analytical Methodologies

The purity and isomeric composition of chemical intermediates are critical for the successful synthesis of target molecules. Therefore, robust analytical methods are essential for characterizing compounds like this compound.

Chromatographic Separation Techniques for Isomer Differentiation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from potential isomers. Given the presence of a chiral center in related, more complex molecules, chiral HPLC methods are also relevant for differentiating stereoisomers. mdpi.com

For routine purity assessment, reversed-phase HPLC is commonly employed. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the amino group is protonated and sharp peaks are obtained. Detection is typically performed using a UV detector, as the benzene ring is a strong chromophore.

When dealing with mixtures of isomers (e.g., positional isomers where the substituents are at different locations on the benzene ring), the chromatographic conditions must be carefully optimized to achieve separation. This may involve adjusting the mobile phase composition, flow rate, and temperature. Gas chromatography (GC) coupled with a mass spectrometer (GC/MS) is another powerful technique for both purity assessment and structural confirmation, providing information on the molecular weight and fragmentation pattern of the compound. thermofisher.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Utility in Advanced Biological Research Techniques

Beyond its role as a synthetic intermediate, the core structure of this compound lends itself to the development of specialized reagents for advanced biological research, particularly in the field of proteomics.

Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.gov It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While this compound is not an amino acid itself, its structure can be adapted to create specialized labeling reagents.

The principle of SILAC involves growing one cell population in a medium containing normal ("light") amino acids and another population in a medium with "heavy" amino acids (e.g., containing ¹³C or ¹⁵N). thermofisher.comnih.gov The samples are then combined, and the relative abundance of proteins is determined by comparing the intensities of the light and heavy peptide signals in the mass spectrometer.

This compound could be synthetically modified to carry stable isotopes. For example, the methyl group of the ester could be replaced with a ¹³C-labeled methyl group, or the nitrogen of the amino group could be a ¹⁵N isotope. Such a labeled compound could then be used in chemical derivatization strategies to tag specific proteins or peptides post-lysis, a technique sometimes referred to as chemical-labeling SILAC. This would be particularly useful for targeting specific functional groups or for applications where metabolic labeling is not feasible.

The chlorinated benzene ring provides a unique mass signature that can be easily tracked in a mass spectrometer. By creating a heavy version of this tag, researchers could perform quantitative comparisons of protein samples.

| Isotope | Common Natural Abundance | Use in Labeling |

|---|---|---|

| ¹³C | ~1.1% | Used to create "heavy" carbon backbones in molecules. |

| ¹⁵N | ~0.37% | Incorporated into amino groups and nitrogen-containing heterocycles. |

| ²H (Deuterium) | ~0.015% | Used to increase the mass of a molecule. |

Environmental Transformation and Biodegradation Research

Microbial Degradation Pathways

The microbial breakdown of Methyl 3-amino-2,6-dichlorobenzoate is anticipated to proceed through several key steps, including the hydrolysis of the ester group, dechlorination, and subsequent cleavage of the aromatic ring.

The initial step in the biodegradation of this compound by many microorganisms is likely the hydrolysis of the methyl ester bond to form 3-amino-2,6-dichlorobenzoic acid. This reaction is catalyzed by esterase enzymes.

Research on a soil bacterium, Burkholderia cepacia, has demonstrated its ability to hydrolyze the methyl ester of various aromatic compounds. oup.com While this strain was able to hydrolyze methyl benzoate (B1203000) and methyl 4-chlorobenzoate, its activity towards more substituted compounds like methyl 2,5-dichlorobenzoate (B1240473) was reduced. oup.com This suggests that the steric hindrance from the two chlorine atoms in this compound might influence the rate of enzymatic hydrolysis.

A study on the hydrolysis of 4-hydroxybenzoic acid esters (parabens) by Enterobacter cloacae showed rapid hydrolysis of the ester bond as the first step in the degradation pathway. nih.gov This initial hydrolysis produced 4-hydroxybenzoic acid. nih.gov This further supports the likelihood of a similar initial hydrolytic step for this compound in the presence of competent microorganisms.

Table 1: Microbial Hydrolysis of Methyl Aromatic Esters by Burkholderia cepacia

| Substrate | Hydrolysis Activity (U/mg of protein) |

|---|---|

| Methyl benzoate | 0.72 |

| Methyl 4-chlorobenzoate | 0.44 |

| Methyl 2,5-dichlorobenzoate | 0.16 |

Data sourced from a study on the microbial hydrolysis of methyl aromatic esters. oup.com

Following the initial hydrolysis, the resulting 3-amino-2,6-dichlorobenzoic acid is subject to dechlorination and aromatic ring cleavage. The position of the chlorine atoms and the amino group on the benzene (B151609) ring will significantly influence the specific metabolic pathway.

Microbial degradation of chlorobenzoic acids can occur under both aerobic and anaerobic conditions. Aerobically, the degradation of chlorobenzoates often proceeds via the formation of chlorocatechols, followed by ring cleavage. researchgate.net For instance, the degradation of 2-chlorobenzoic acid by Aeromonas hydrophila has been shown to proceed through an ortho-cleavage pathway. researchgate.netjbarbiomed.com

The degradation of different chlorobenzoic acid isomers occurs at varying rates. For example, Aeromonas hydrophila was found to degrade 3-chlorobenzoic acid and 2-chlorobenzoic acid faster than 3,4-dichlorobenzoic acid and 4-chlorobenzoic acid. jbarbiomed.com The presence of multiple chlorine atoms, as in dichlorobenzoates, can make the compound more recalcitrant.

Under anaerobic conditions, reductive dechlorination is a key process where chlorine atoms are removed from the aromatic ring. This has been observed for various chlorinated compounds, including polychlorinated biphenyls (PCBs), where dechlorination is a critical step in their breakdown.

The identification of metabolic intermediates is crucial for elucidating the degradation pathway. For chlorobenzoic acids, common metabolites include hydroxylated analogs. For example, the aerobic degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3 was found to proceed through hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which was then hydroxylated to protocatechuic acid before ring cleavage. nih.gov

In the case of dichlorobenzoates, the initial dechlorination could lead to the formation of monochlorinated aminobenzoic acids. Subsequent hydroxylation steps would likely precede the cleavage of the aromatic ring. The specific hydroxylated dichlorobenzoates formed would depend on the enzymatic machinery of the degrading microorganisms.

Photolytic Degradation in Environmental Matrices

Photolytic degradation, or photolysis, is another important transformation pathway for organic compounds in the environment, driven by the energy from sunlight.

The phototransformation of chlorinated aromatic compounds in aqueous environments can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter.

The process often involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical. This radical can then react with water or other molecules to form hydroxylated derivatives or other products. The presence of an amino group and multiple chlorine atoms on the benzene ring of this compound will influence its light absorption properties and the subsequent photochemical reactions.

Sorption and Leaching Studies in Environmental Systems

The fate and transport of this compound in the environment are also governed by its sorption to soil and sediment particles and its potential to leach into groundwater.

The sorption of organic compounds to soil is influenced by factors such as the organic carbon content of the soil, clay content, and the chemical properties of the compound itself, including its hydrophobicity (log Kow) and the presence of functional groups. The amino group in this compound can become protonated at environmental pH values, which would increase its water solubility and potentially decrease its sorption to soil organic matter. Conversely, the dichlorinated benzene ring contributes to its hydrophobicity.

Leaching is the process by which a chemical moves through the soil profile with percolating water. Compounds with low sorption coefficients and high water solubility are more likely to leach into groundwater. Therefore, the extent of sorption of this compound to soil particles will be a key determinant of its mobility and potential to contaminate groundwater resources.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing Methyl 3-amino-2,6-dichlorobenzoate and its analogues?

- Methodological Answer: this compound derivatives are synthesized via stepwise nucleophilic substitution on 2,4,6-trichlorotriazine.

Step 1: React trichlorotriazine with phenol derivatives (e.g., 4-methoxyphenol) using DIPEA as a base at -35°C to 35°C for 6–7 hours.

Step 2: Introduce secondary substituents (e.g., 3-chlorophenol) at 35°C for 46 hours.

Step 3: Couple with methyl 3-aminobenzoate at 35–40°C for 23–26 hours.

Purification involves precipitation with LP (light petroleum), crystallization (CHCl3/n-hexane), or column chromatography (silica gel, CH₂Cl₂/EtOAc gradients). Yields typically exceed 85% .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer:

- ¹H/¹³C NMR: Resolve substituent positions and confirm amine/ester functionalities (e.g., NH signals at δ 10.48 ppm in DMSO-d₆) .

- Melting Point (m.p.): Assess purity (e.g., 151.5–156°C for triazine derivatives) .

- TLC (Rf): Monitor reaction progress (e.g., hexane/EtOAc 2:1, Rf = 0.55) .

- Collision Cross Section (CCS): Predict ion mobility (e.g., [M+H]+ CCS = 145.2 Ų) via computational tools for LC-MS applications .

Q. How should this compound be stored to ensure stability?

- Methodological Answer: Store at room temperature (RT) in airtight containers. Avoid prolonged exposure to moisture or light. For solutions, use chloroform/hexane mixtures to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in triazine-based syntheses?

- Methodological Answer:

- Temperature Control: Lower temperatures (-35°C) in Step 1 reduce side reactions (e.g., di-substitution) .

- Base Stoichiometry: Increase DIPEA equivalents (1.5–1.6 equiv.) in Steps 2–3 to enhance nucleophilicity .

- Purification: Use gradient MPLC (e.g., CH₂Cl₂ with 1–20% EtOAc) to resolve structurally similar byproducts .

Q. How to resolve contradictions in spectral data (e.g., unresolved ¹³C NMR signals)?

- Methodological Answer:

- Higher-Frequency NMR: Use 400+ MHz instruments to resolve overlapping signals (e.g., unresolved C4/C6 triazine carbons at δ 171–173 ppm) .

- 2D NMR (HSQC/HMBC): Correlate ambiguous carbons with adjacent protons .

- Computational Modeling: Predict chemical shifts using DFT calculations (e.g., Gaussian software) .

Q. What strategies are effective for designing bioactive analogues of this compound?

- Methodological Answer:

- Substituent Variation: Replace chlorine with electron-withdrawing groups (e.g., Br, CN) to modulate reactivity .

- Triazine Modifications: Introduce methoxy or formyl groups (e.g., vanillin in Step 2) to enhance binding affinity .

- SAR Studies: Test derivatives against target enzymes (e.g., acetolactate synthase in herbicides) using in vitro assays .

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodological Answer:

- LogP Prediction: Use tools like MarvinSketch to estimate lipophilicity (e.g., LogP = 3.31) .

- CCS Prediction: Employ Skyline or LipidCCS for ion mobility in metabolomics workflows .

- Docking Simulations: Model interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina .

Q. What are the applications of this compound in drug discovery?

- Methodological Answer:

- Intermediate Synthesis: Serve as a precursor for sulfonylurea herbicides (e.g., metsulfuron-methyl) via sulfonation .

- Pharmacophore Development: Incorporate into anti-inflammatory or antimicrobial scaffolds (e.g., via Schiff base formation) .

- In Vivo Testing: Evaluate pharmacokinetics in rodent models after derivatization to prodrugs (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.